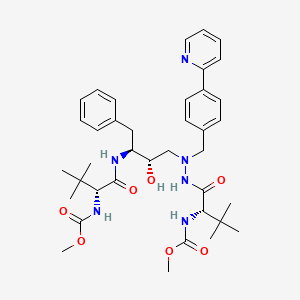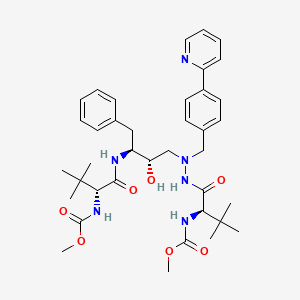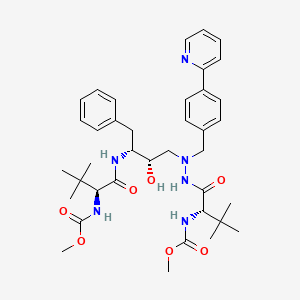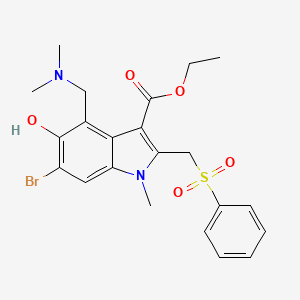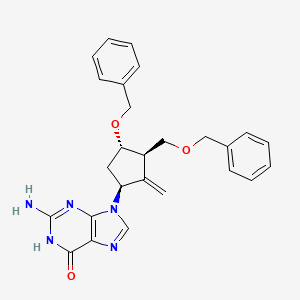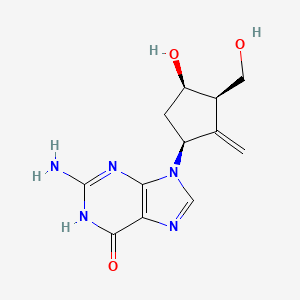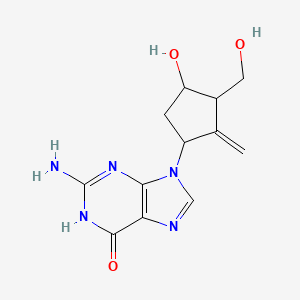
Atorvastatin Dehydro Lactone
Overview
Description
Atorvastatin Dehydro Lactone is a compound with the molecular formula C33H31FN2O3 . It is used together with a proper diet to lower cholesterol and triglyceride levels in the blood . This medicine may help prevent medical problems (e.g., chest pain, heart attack, or stroke) that are caused by fats clogging the blood vessels .
Synthesis Analysis
The synthesis of this compound involves a Hantzsch-type sequential three-component reaction under high-speed vibration milling conditions . This reaction occurs between 4-methyl-3-oxo-N-phenylpentanamide, tert-butyl 2-[(4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate, and 1-(4-fluorophenyl)-2-iodo-2-phenylethanone in the presence of ytterbium triflate and silver nitrate . This is followed by hydrolytic deprotection/lactonization, which yields this compound .Molecular Structure Analysis
The molecular structure of this compound is complex, with a molecular weight of 522.6 g/mol . The IUPAC name for this compound is 5-(4-fluorophenyl)-1-[2-[(2S)-6-oxo-2,3-dihydropyran-2-yl]ethyl]-N,4-diphenyl-2-propan-2-ylpyrrole-3-carboxamide .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include a Hantzsch-type sequential three-component reaction . This reaction involves the use of high-speed vibration milling conditions .Physical and Chemical Properties Analysis
This compound has a molecular weight of 522.6 g/mol . Its molecular formula is C33H31FN2O3 . The compound is a white solid .Scientific Research Applications
Pharmacokinetic Analysis and Precision Pharmacotherapy
Atorvastatin and its metabolites, including the lactone form, are crucial in precision pharmacotherapy. The measurement of these substances in serum can significantly improve treatment strategies, particularly in cardiovascular events prevention. The lactone form is a key component in the therapeutic drug monitoring (TDM) for atorvastatin, aiding in precision dosing and better patient outcomes (Karvaly et al., 2021).
Population Pharmacokinetics
Understanding the pharmacokinetics of atorvastatin acid and its lactone metabolite is fundamental for dose individualization and analysis of patient data. Factors like patient demographics and genetic variations significantly influence the pharmacokinetic parameters of atorvastatin and its lactone form, highlighting the importance of personalized medicine in treating conditions like hypercholesterolemia (Narwal et al., 2010).
Analyzing Drug Degradation Products
Investigating the degradation products of atorvastatin under various conditions, including the formation of its lactone form, is essential for drug stability and efficacy. These studies provide insights into the drug's behavior under stress conditions like hydrolysis and oxidation, ensuring the safety and effectiveness of the medication (Shah et al., 2008).
Influence of Genetic Variations
Genetic factors like UGT1A1*28 polymorphism can impact the systemic exposure of atorvastatin lactone. Understanding these genetic influences is crucial for predicting drug response and potential adverse effects, especially in statin therapy (Stormo et al., 2013).
Drug-Drug Interaction and Pharmacokinetics
Physiologically based pharmacokinetic modeling helps predict the interactions of atorvastatin and its metabolites, including lactone, with other drugs. This is vital for assessing the safety and efficacy of atorvastatin in clinical settings, especially in managing complex metabolic pathways and drug-drug interactions (Zhang, 2015).
Environmental Impact
The presence and fate of atorvastatin, including its lactone form, in sewage and surface water samples have significant environmental implications. Understanding the environmental impact of these pharmaceuticals is crucial for assessing ecological risks and developing effective wastewater treatment strategies (Lee et al., 2009).
Mechanism of Action
Target of Action
Atorvastatin Dehydro Lactone primarily targets the enzyme HMG-CoA reductase . This enzyme catalyzes the conversion of HMG-CoA to mevalonate, an early rate-limiting step in cholesterol biosynthesis . By inhibiting this enzyme, Atorvastatin reduces the endogenous production of cholesterol in the liver .
Mode of Action
Atorvastatin is a competitive inhibitor of HMG-CoA reductase . It binds to the active site of the enzyme, preventing the conversion of HMG-CoA to mevalonate . This inhibition decreases the production of cholesterol and other compounds involved in lipid metabolism and transport, including low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL) .
Biochemical Pathways
The primary biochemical pathway affected by Atorvastatin is the mevalonate pathway . This pathway is responsible for the production of cholesterol and other important biomolecules. By inhibiting HMG-CoA reductase, Atorvastatin reduces the production of mevalonate, leading to a decrease in cholesterol synthesis . This results in a reduction in LDL cholesterol levels, which is beneficial for patients with hypercholesterolemia .
Pharmacokinetics
Atorvastatin is extensively metabolized in both the gut and liver by oxidation, lactonisation, and glucuronidation . The metabolites are eliminated by biliary secretion and direct secretion from blood to the intestine . The main metabolite, 2-OH-atorvastatin, is pharmacologically active and significantly contributes to the inhibitory activity on HMG–CoA reductase .
Result of Action
The primary result of Atorvastatin’s action is a reduction in LDL cholesterol levels . This leads to a decrease in the risk of cardiovascular disease, including myocardial infarction and stroke . Additionally, some evidence has shown that statin use leads to a relative reduction in the number of major cardiovascular events .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Atorvastatin. For example, the pH can affect the stability of Atorvastatin, with the lactone form being less stable under both mildly acidic and basic conditions . Additionally, genetic polymorphisms can influence the pharmacokinetics of Atorvastatin, potentially affecting its efficacy and risk of side effects .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Atorvastatin Dehydro Lactone interacts with various enzymes and proteins. It is a substrate for cytochrome P450 (CYP) 3A4, which is responsible for its metabolism . It also interacts with organic anion-transporting polypeptides (OATPs), which facilitate its cellular uptake .
Cellular Effects
This compound influences various cellular processes. It is known to affect cell function by influencing cell signaling pathways and gene expression . It also impacts cellular metabolism, particularly cholesterol biosynthesis .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It binds to biomolecules, inhibits or activates enzymes, and induces changes in gene expression . Its active form is involved in the inhibition of HMG-CoA reductase, a key enzyme in cholesterol synthesis .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It undergoes pH-dependent hydroxy acid–lactone interconversion . Its stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . High doses could potentially lead to toxic or adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as CYP3A4 and transport proteins like OATPs . It also affects metabolic flux and metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with transporters like OATPs for cellular uptake . Its localization or accumulation can be influenced by these interactions .
Subcellular Localization
Given its role in cholesterol synthesis, it is likely to be found in areas of the cell where this process occurs, such as the endoplasmic reticulum .
Properties
IUPAC Name |
5-(4-fluorophenyl)-1-[2-[(2S)-6-oxo-2,3-dihydropyran-2-yl]ethyl]-N,4-diphenyl-2-propan-2-ylpyrrole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H31FN2O3/c1-22(2)31-30(33(38)35-26-12-7-4-8-13-26)29(23-10-5-3-6-11-23)32(24-16-18-25(34)19-17-24)36(31)21-20-27-14-9-15-28(37)39-27/h3-13,15-19,22,27H,14,20-21H2,1-2H3,(H,35,38)/t27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYIXAUAZYJKKST-MHZLTWQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C(N1CCC2CC=CC(=O)O2)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C(=C(N1CC[C@@H]2CC=CC(=O)O2)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H31FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



